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Compound of Interest

Compound Name: (3-Chlorocyclobutyl)methanol

CAS No.: 15963-47-0

Cat. No.: B174807

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic properties of (3-
Chlorocyclobutyl)methanol. Due to the limited availability of public experimental data, this

document focuses on predicted spectroscopic values and expected spectral characteristics

derived from fundamental principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental

protocols for acquiring such data are also presented to aid researchers in their laboratory work.

A logical workflow for spectroscopic analysis is provided to illustrate the complementary nature

of these techniques in structural elucidation.

Predicted and Expected Spectroscopic Data
As of the date of this document, experimental spectroscopic data for (3-
Chlorocyclobutyl)methanol is not readily available in public databases. The following

sections present predicted mass spectrometry data and the expected ranges and

characteristics for NMR and IR spectra based on the known chemical structure.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. The predicted mass spectral data for (3-Chlorocyclobutyl)methanol under various

ionization conditions are summarized below. This data is valuable for confirming the molecular

weight and elemental composition of the compound.

Adduct Predicted m/z

[M+H]⁺ 121.04147

[M+Na]⁺ 143.02341

[M-H]⁻ 119.02692

[M+NH₄]⁺ 138.06802

[M+K]⁺ 158.99735

[M+H-H₂O]⁺ 103.03146

[M]⁺ 120.03365

Data Source: PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

1.2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms

in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent

chlorine and oxygen atoms.
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Protons
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

-CH₂OH (Methylene) 3.5 - 3.7 Doublet

-CH₂OH (Hydroxyl) 1.5 - 2.5 (variable) Singlet (broad)

-CHCl (Methine) 4.0 - 4.5 Multiplet

Cyclobutyl Ring Protons 1.8 - 2.8 Multiplets

1.2.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will indicate the number of unique carbon environments. The

presence of the electronegative chlorine and oxygen atoms will cause downfield shifts for the

carbons they are attached to.

Carbon Atom Predicted Chemical Shift (ppm)

-CH₂OH (Methylene) 60 - 65

-CHCl (Methine) 55 - 60

Cyclobutyl Ring Carbons 25 - 35

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for (3-Chlorocyclobutyl)methanol are listed below.
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Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H Stretching 3200 - 3600 Strong, Broad

C-H (sp³) Stretching 2850 - 3000 Medium-Strong

C-O Stretching 1000 - 1260 Strong

C-Cl Stretching 600 - 800 Medium-Strong

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic

molecule like (3-Chlorocyclobutyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of (3-Chlorocyclobutyl)methanol in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the

probe for the desired nuclei (¹H and ¹³C). Lock onto the deuterium signal of the solvent and

shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition: Set the spectral width to cover the expected range of proton chemical

shifts (typically 0-12 ppm). Use a standard pulse sequence with a 30-45 degree pulse angle

and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon chemical

shifts (typically 0-220 ppm). Use a proton-decoupled pulse sequence to simplify the
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spectrum to singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger

number of scans will be required due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H

spectrum to determine the relative ratios of protons.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.

Methodology:

Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the empty ATR stage. This will be automatically

subtracted from the sample spectrum.

Sample Application: Place a small drop of liquid (3-Chlorocyclobutyl)methanol directly

onto the center of the ATR crystal.

Spectrum Acquisition: Apply pressure using the instrument's clamp to ensure good contact

between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32

scans at a resolution of 4 cm⁻¹.

Data Analysis: Process the resulting interferogram with a Fourier transform to obtain the

infrared spectrum. Identify the characteristic absorption bands corresponding to the

functional groups present in the molecule.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or

acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid like (3-Chlorocyclobutyl)methanol, this can be done via direct insertion

with a heated probe or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a

reproducible manner.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z values.

Data Interpretation: Identify the molecular ion peak (M⁺) to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound, such as (3-Chlorocyclobutyl)methanol, using the spectroscopic

techniques described.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b174807/docs?utm_src=pdf-body#spectroscopic-analysis-of-3-chlorocyclobutyl-methanol-a-technical-guide
https://www.benchchem.com/product/b174807/docs?utm_src=pdf-body#spectroscopic-analysis-of-3-chlorocyclobutyl-methanol-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Techniques Derived Information

Structural Elucidation

Mass Spectrometry (MS) Molecular Weight &
Elemental Formula

Infrared (IR) Spectroscopy Functional Groups

NMR Spectroscopy
(¹H, ¹³C, 2D)

Carbon-Hydrogen
Framework

Proposed Structure of
(3-Chlorocyclobutyl)methanol

Click to download full resolution via product page

Caption: Logical workflow for determining the chemical structure using complementary

spectroscopic techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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